(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H14N6OS and its molecular weight is 278.33. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a 1,2,3-triazole moiety have been found to inhibit Heat shock protein 90 (HSP90), a promising anticancer drug target . .
Mode of action
The interaction of these compounds with HSP90 often involves hydrogen bond and hydrophobic interactions . Again, this is a general observation and the specific interactions of your compound may vary.
Biochemical pathways
HSP90 is involved in the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . Inhibition of HSP90 can lead to degradation of client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
In silico studies of similar compounds have suggested that they possess drug-like properties .
Result of action
The inhibition of HSP90 can lead to anti-proliferative activities, particularly in certain cancer cell lines . This is a general observation and the specific effects of your compound may vary.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-8-10(19-15-13-8)11(18)16-5-2-9(3-6-16)17-7-4-12-14-17/h4,7,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDHXYMHDHZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.